REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:13]([O-])=O.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:13][C:3]1[CH:4]=[C:5]([S:8]([NH:11][CH3:12])(=[O:9])=[O:10])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2|
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
13.55 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.15 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
the combined filtrate was filtered again
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated NH4Cl
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was partitioned between 350 ml EtOAc and 50 ml saturated aqueous NaHCO3
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1Cl)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |